molecular formula C11H15NO3 B2475475 Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate CAS No. 309735-43-1

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate

Cat. No.: B2475475
CAS No.: 309735-43-1
M. Wt: 209.245
InChI Key: PDADOBFUFCHAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is an ester derivative of 3-amino-3-(3-hydroxyphenyl)propanoic acid and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3-hydroxyphenyl)propanoate typically involves the esterification of 3-amino-3-(3-hydroxyphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-hydroxyphenyl)propanoate: Similar structure but with the hydroxyl group in a different position.

    Ethyl 3-(4-hydroxyphenyl)propanoate: Another positional isomer with the hydroxyl group in the para position.

    Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate: Similar structure with an ethoxy group instead of a hydroxyl group.

Uniqueness

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 3-amino-3-(3-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)7-10(12)8-4-3-5-9(13)6-8/h3-6,10,13H,2,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDADOBFUFCHAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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